1-Cyclopentyl-3-(4-phenoxyphenyl)thiourea
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Overview
Description
1-cyclopentyl-3-(4-phenoxyphenyl)thiourea is an aromatic ether.
Scientific Research Applications
DNA-Binding Studies and Biological Activities
A study focusing on nitrosubstituted acylthioureas, which are structurally similar to 1-Cyclopentyl-3-(4-phenoxyphenyl)thiourea, discusses their synthesis and characterization, including DNA interaction studies and biological activities like antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).
Radiolabeled Glutaminyl Cyclase Inhibitors
The synthesis of a radiolabeled glutaminyl cyclase inhibitor using a structurally related thiourea derivative was studied for the potential detection of Alzheimer's disease (Brooks et al., 2015).
Enzyme Inhibitors and Mercury Sensors
Another research investigated the role of unsymmetrical thiourea derivatives as enzyme inhibitors and mercury sensors, highlighting their efficiency and simplicity in structure (Rahman et al., 2021).
Green Synthesis of Thiourea Derivatives
A study on the green synthesis of symmetrical N, N′-disubstituted thiourea derivatives explores an environmentally benign method, highlighting thioureas' significance in medicinal chemistry (Kumavat et al., 2013).
DNA Binding and Cytotoxicity Studies
Research on a new compound, structurally related to 1-Cyclopentyl-3-(4-phenoxyphenyl)thiourea, delves into its DNA binding, cytotoxic nature, and theoretical studies revealing agreement with experimental results (Mushtaque et al., 2016).
Organic Semiconductor Material
A study on a thiourea derivative as a sensor for carbon dioxide sensing showcases the unique molecular characteristics of thiourea derivatives in environmental applications (Daud et al., 2018).
properties
Product Name |
1-Cyclopentyl-3-(4-phenoxyphenyl)thiourea |
---|---|
Molecular Formula |
C18H20N2OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-cyclopentyl-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C18H20N2OS/c22-18(19-14-6-4-5-7-14)20-15-10-12-17(13-11-15)21-16-8-2-1-3-9-16/h1-3,8-14H,4-7H2,(H2,19,20,22) |
InChI Key |
QGDOGIHWGNKHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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